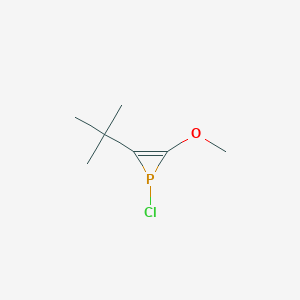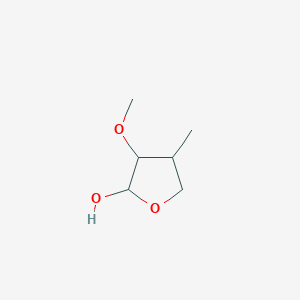![molecular formula C15H24O B14298379 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol CAS No. 112362-24-0](/img/structure/B14298379.png)
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is a complex organic compound with the molecular formula C15H24O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known by other names such as α-Multijugenol and is a derivative of caryophyllene, a natural bicyclic sesquiterpene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of caryophyllene as a starting material, which undergoes a series of chemical reactions including oxidation and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), Alkylating agents (e.g., CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is similar to other bicyclic compounds such as:
Caryophyllene: A natural bicyclic sesquiterpene with similar structural features.
Isocaryophyllene: Another derivative of caryophyllene with slight structural variations.
β-Caryophyllene: A stereoisomer of caryophyllene with different spatial arrangement of atoms.
These compounds share similar chemical properties and biological activities, but this compound is unique due to its specific structural features and the resulting distinct chemical and biological properties.
Propriétés
Numéro CAS |
112362-24-0 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4,11,11-trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-8-14(16)11(2)6-7-12-13(9-10)15(12,3)4/h6,12-14,16H,1,5,7-9H2,2-4H3 |
Clé InChI |
ANTXRXXFZWRJFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C(C2(C)C)CC(=C)CCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


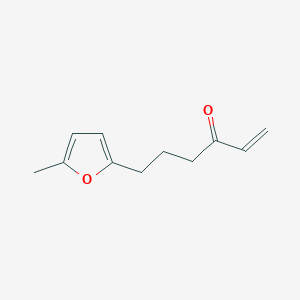

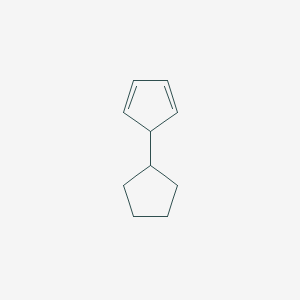
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
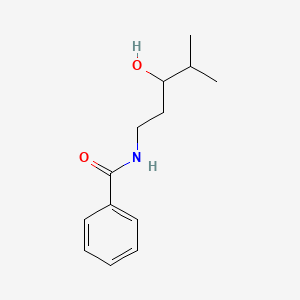
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
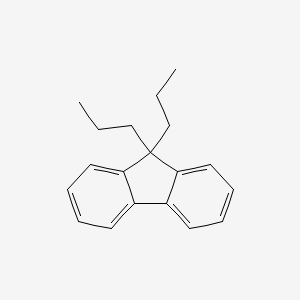
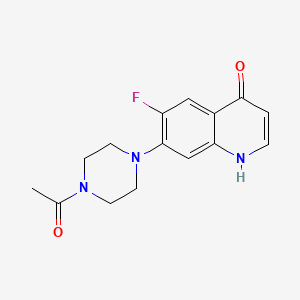
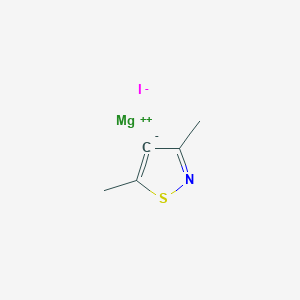
methanone](/img/structure/B14298376.png)
